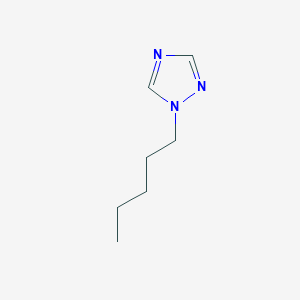

1-pentyl-1H-1,2,4-triazole

説明

Structure

3D Structure

特性

CAS番号 |

118227-36-4 |

|---|---|

分子式 |

C7H13N3 |

分子量 |

139.2 g/mol |

IUPAC名 |

1-pentyl-1,2,4-triazole |

InChI |

InChI=1S/C7H13N3/c1-2-3-4-5-10-7-8-6-9-10/h6-7H,2-5H2,1H3 |

InChIキー |

MBFUJFHFOZMBTG-UHFFFAOYSA-N |

SMILES |

CCCCCN1C=NC=N1 |

正規SMILES |

CCCCCN1C=NC=N1 |

同義語 |

1H-1,2,4-Triazole,1-pentyl-(9CI) |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility Profile of 1-pentyl-1H-1,2,4-triazole in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of 1-pentyl-1H-1,2,4-triazole in various organic solvents. While specific experimental data for this compound is not widely published, this document outlines the fundamental principles, detailed experimental protocols, and data analysis techniques necessary to generate a robust and reliable solubility profile.

Introduction: The Significance of 1-pentyl-1H-1,2,4-triazole and its Solubility

1-pentyl-1H-1,2,4-triazole belongs to the 1,2,4-triazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The 1,2,4-triazole nucleus is a key pharmacophore in a wide range of therapeutic agents, exhibiting antifungal, antiviral, and anticancer properties.[1][2] The N-alkylation of the triazole ring, in this case with a pentyl group, significantly modifies its physicochemical properties, such as lipophilicity, which in turn influences its solubility and biological activity.

Understanding the solubility of 1-pentyl-1H-1,2,4-triazole in organic solvents is paramount for several stages of research and development:

-

Synthesis and Purification: The selection of an appropriate solvent is crucial for achieving high yields and purity during the synthesis and subsequent crystallization of the compound.

-

Formulation Development: For pharmaceutical applications, solubility data is essential for developing suitable dosage forms and delivery systems.[3]

-

Process Chemistry: In a manufacturing setting, knowledge of solubility is critical for designing and optimizing processes such as reaction, extraction, and crystallization.

This guide will provide the theoretical foundation and practical methodologies to empower researchers to systematically determine the solubility of 1-pentyl-1H-1,2,4-triazole.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, where the rate of dissolution of the solute equals the rate of precipitation.[4] This equilibrium is influenced by several factors:

-

Physicochemical Properties of Solute and Solvent: The "like dissolves like" principle is a fundamental concept. The solubility of 1-pentyl-1H-1,2,4-triazole will be favored in solvents with similar polarity. The introduction of the pentyl group increases the nonpolar character of the molecule compared to the parent 1H-1,2,4-triazole.

-

Temperature: The dissolution of a solid in a liquid is often an endothermic process, meaning that solubility tends to increase with temperature. However, this is not always the case, and the effect of temperature must be determined experimentally.

-

Intermolecular Forces: The solubility is governed by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.

Experimental Determination of Solubility

The following sections provide detailed protocols for two widely used and reliable methods for determining the solubility of 1-pentyl-1H-1,2,4-triazole.

Isothermal Saturation (Gravimetric) Method

The gravimetric method is a direct and accurate technique for determining solubility. It involves preparing a saturated solution at a constant temperature, followed by the evaporation of the solvent and weighing the residual solute.[3][5][6]

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-pentyl-1H-1,2,4-triazole to a known volume of the selected organic solvent in a sealed container (e.g., a screw-capped vial).

-

Place the container in a constant temperature water bath or incubator and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the solution to stand undisturbed at the set temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE filter) to prevent any undissolved solid from being transferred.

-

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a tared vial).

-

Record the total weight of the container and the solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, reweigh the container with the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final weight of the container with the residue minus the initial weight of the empty container.

-

The mass of the solvent is the total weight of the container and solution minus the final weight of the container with the residue.

-

Solubility can then be expressed in various units, such as g/100g of solvent or mole fraction.

-

Diagram of the Gravimetric Method Workflow:

Caption: Workflow for the gravimetric determination of solubility.

UV-Vis Spectrophotometry Method

This method is particularly useful for compounds that have a chromophore and can be advantageous for determining low solubilities or for higher throughput screening. It relies on the proportionality of absorbance to concentration as described by the Beer-Lambert Law.[7]

Experimental Protocol:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of 1-pentyl-1H-1,2,4-triazole of a known concentration in the chosen solvent.

-

Perform serial dilutions to obtain a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (steps 1.1 and 1.2) to prepare a saturated solution and filter it.

-

-

Spectrophotometric Measurement:

-

Dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Diagram of the UV-Vis Spectrophotometry Workflow:

Caption: Workflow for solubility determination by UV-Vis spectrophotometry.

Data Analysis and Thermodynamic Modeling

Once experimental solubility data has been obtained at various temperatures, it can be correlated using thermodynamic models. This allows for the interpolation of solubility at temperatures not experimentally tested and provides insights into the thermodynamics of the dissolution process.

A commonly used model for correlating solubility data is the modified Apelblat equation:

ln(x) = A + B/T + C * ln(T)

where:

-

x is the mole fraction solubility of 1-pentyl-1H-1,2,4-triazole

-

T is the absolute temperature in Kelvin

-

A, B, and C are the model parameters obtained by fitting the experimental data.

The parameters A and B are related to the changes in entropy and enthalpy of dissolution, respectively.

Presentation of Solubility Data

A systematic presentation of the solubility data is crucial for its interpretation and use. The following table provides a template for organizing the experimental results.

Table 1: Solubility of 1-pentyl-1H-1,2,4-triazole in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (K) | Solubility ( g/100g solvent) | Solubility (mole fraction, x) |

| Methanol | 283.15 | ||

| 293.15 | |||

| 303.15 | |||

| 313.15 | |||

| Ethanol | 283.15 | ||

| 293.15 | |||

| 303.15 | |||

| 313.15 | |||

| Acetone | 283.15 | ||

| 293.15 | |||

| 303.15 | |||

| 313.15 | |||

| Ethyl Acetate | 283.15 | ||

| 293.15 | |||

| 303.15 | |||

| 313.15 | |||

| Acetonitrile | 283.15 | ||

| 293.15 | |||

| 303.15 | |||

| 313.15 | |||

| Toluene | 283.15 | ||

| 293.15 | |||

| 303.15 | |||

| 313.15 | |||

| n-Heptane | 283.15 | ||

| 293.15 | |||

| 303.15 | |||

| 313.15 |

Conclusion

This technical guide provides a robust framework for the systematic determination and analysis of the solubility of 1-pentyl-1H-1,2,4-triazole in organic solvents. By following the detailed experimental protocols and data analysis methods outlined, researchers can generate high-quality, reproducible solubility data. This information is invaluable for the advancement of research and development activities involving this and similar compounds, from early-stage discovery to process optimization and formulation. The principles and methodologies described herein are broadly applicable to the characterization of new chemical entities in the pharmaceutical and chemical industries.

References

-

5 (n.d.). Retrieved from vertexaisearch.cloud.google.com.

-

8 (n.d.). ResearchGate. Retrieved from researchgate.net.

-

3 (n.d.). National Journal of Pharmaceutical Sciences. Retrieved from pharmajournal.net.

-

6 (2005). Ovid. Retrieved from ovid.com.

-

4 (n.d.). Scribd. Retrieved from scribd.com.

-

9 (n.d.). Benchchem. Retrieved from benchchem.com.

-

(2020). Wiley-VCH GmbH. Retrieved from onlinelibrary.wiley.com.

-

10 (2022, February 14). ChemicalBook. Retrieved from chemicalbook.com.

-

11 (n.d.). ACS Omega. Retrieved from pubs.acs.org.

-

12 (n.d.). PubChem. Retrieved from pubchem.ncbi.nlm.nih.gov.

-

7 (2024, December 10). Juniper Publishers. Retrieved from juniperpublishers.com.

-

13 (n.d.). Retrieved from researchgate.net.

-

14 (n.d.). SpectraBase. Retrieved from spectrabase.com.

-

15 (2015, October 1). Retrieved from rsc.org.

-

16 (2022, April 25). PMC. Retrieved from ncbi.nlm.nih.gov.

-

17 (2025, August 10). ResearchGate. Retrieved from researchgate.net.

-

1 (n.d.). SciSpace. Retrieved from typeset.io.

-

18 (n.d.). Wikipedia. Retrieved from en.wikipedia.org.

-

19 (2025, November 28). AERU, University of Hertfordshire. Retrieved from aeru.co.uk.

-

(2023, September 4). Arabian Journal of Chemistry. Retrieved from sciencedirect.com.

-

20 (n.d.). Frontiers. Retrieved from frontiersin.com.

-

21 (n.d.). Chemistry Online @ UTSC. Retrieved from utsc.utoronto.ca.

-

22 (n.d.). PMC. Retrieved from ncbi.nlm.nih.gov.

-

23 (n.d.). Cheméo. Retrieved from chemeo.com.

-

2 (n.d.). Retrieved from tandfonline.com.

Sources

- 1. scispace.com [scispace.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pharmajournal.net [pharmajournal.net]

- 4. scribd.com [scribd.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. ovid.com [ovid.com]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 14. spectrabase.com [spectrabase.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 19. 1,2,4-triazole (Ref: CGA 71019) [sitem.herts.ac.uk]

- 20. Frontiers | Design and evaluation of novel triazole derivatives as potential anti-gout inhibitors: a comprehensive molecular modeling study [frontiersin.org]

- 21. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 22. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 1H-1,2,4-Triazole (CAS 288-88-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

Biological activity screening of 1-pentyl-1H-1,2,4-triazole compounds

An In-Depth Technical Guide to the Biological Activity Screening of 1-Pentyl-1H-1,2,4-Triazole Compounds

Foreword: The Strategic Imperative for Novel Triazole Scaffolds

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, a privileged scaffold renowned for its metabolic stability and versatile pharmacophoric features.[1] Its constituent nitrogen atoms act as crucial hydrogen bond acceptors and donors, enabling high-affinity interactions with a multitude of biological targets.[1] This has led to the development of blockbuster drugs across various therapeutic areas, most notably in antifungal therapy with agents like fluconazole and voriconazole.[2] However, the rise of drug-resistant pathogens and the perpetual need for more selective and potent agents for complex diseases necessitate a continuous exploration of novel structural modifications.[3][4]

This guide focuses on a specific, under-explored chemical space: 1-pentyl-1H-1,2,4-triazole compounds. The introduction of the pentyl group, a lipophilic alkyl chain, is a deliberate design choice. It is hypothesized that this modification can enhance membrane permeability, potentially improving cellular uptake and altering the pharmacokinetic profile of the parent triazole core. This guide presents a comprehensive, field-proven framework for systematically screening these novel compounds to uncover their therapeutic potential. We will move beyond simple protocol recitation to explain the scientific rationale behind each step, creating a self-validating system for generating reliable and actionable data.

Part 1: Foundational Principles - Synthesis and Core Mechanism

Before any biological screening can commence, the synthesis of a focused library of 1-pentyl-1H-1,2,4-triazole derivatives is required. A common and efficient synthetic route is the Pellizzari reaction or related cyclization strategies, which are well-documented in organic chemistry literature.[5][6]

The primary and most established mechanism of action for antifungal triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][7] This enzyme is critical in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8][9] Its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and arresting fungal growth.[7][9]

Part 2: The Screening Cascade - A Tiered Strategy for Hit Identification

A successful screening campaign is not a random collection of assays but a logical, tiered progression. This cascade approach, outlined below, is designed to efficiently identify promising "hits" from a compound library, manage resources effectively, and build a comprehensive biological profile for each candidate.

Tier 1: Primary Broad-Spectrum Screening

The goal of Tier 1 is to cast a wide net and identify any significant biological activity across major therapeutic areas.

Given the heritage of the triazole core, antifungal screening is the logical starting point. The gold-standard method is determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution MIC Assay

-

Preparation: A stock solution of each test compound is prepared in dimethyl sulfoxide (DMSO). A panel of clinically relevant fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) is cultured and adjusted to a standardized concentration (approx. 0.5–2.5 x 10³ cells/mL) in RPMI-1640 medium.[10]

-

Serial Dilution: In a 96-well microtiter plate, the test compounds are serially diluted in the medium to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).[11]

-

Inoculation: Each well is inoculated with the standardized fungal suspension. Positive (no drug) and negative (no fungi) controls are included. Fluconazole is used as a standard reference drug.[10]

-

Incubation: Plates are incubated at 35°C for 24-48 hours, depending on the fungal species.

-

Endpoint Reading: The MIC is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.

While less common for triazoles, antibacterial activity cannot be ruled out. A two-step process involving a primary diffusion assay followed by MIC determination for active compounds is efficient.

Protocol: Agar Disc Diffusion & Broth Microdilution

-

Disc Diffusion (Primary Screen): A standardized inoculum of bacteria (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative]) is spread evenly onto Mueller-Hinton agar plates. Sterile paper discs impregnated with a set concentration of the test compounds are placed on the agar surface.[10] After incubation at 37°C for 18-24 hours, the diameter of the zone of inhibition around each disc is measured. A significant zone suggests antibacterial activity.

-

Broth Microdilution (Secondary Screen): For compounds showing activity in the disc diffusion assay, an MIC is determined using a method analogous to the antifungal protocol, but with appropriate bacterial growth media (e.g., Mueller-Hinton Broth) and reference antibiotics like Ciprofloxacin or Streptomycin.[12][13]

The 1,2,4-triazole scaffold is present in several anticancer agents.[1][14][15] A primary screen for general cytotoxicity against cancer cells is performed using the MTT assay, which measures metabolic activity as an indicator of cell viability.

Protocol: MTT Cell Viability Assay

-

Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], Hela [cervical]) are seeded in 96-well plates and allowed to adhere overnight.[16]

-

Compound Treatment: Cells are treated with serial dilutions of the 1-pentyl-1,2,4-triazole compounds for 48-72 hours.

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Solubilization & Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance is read on a microplate reader (typically at 570 nm).

-

Data Analysis: Cell viability is calculated relative to untreated control cells. The IC50 value (the concentration required to inhibit cell growth by 50%) is determined from the dose-response curve.[15]

Data Presentation: Summarizing Tier 1 Results

All quantitative data from Tier 1 screening should be compiled into clear, comparative tables.

Table 1: Hypothetical Antimicrobial Screening Results (MIC in µg/mL)

| Compound ID | C. albicans | A. fumigatus | S. aureus | E. coli |

| PT-001 | 8 | 16 | >128 | >128 |

| PT-002 | 128 | >128 | 32 | 64 |

| PT-003 | 4 | 8 | >128 | >128 |

| Fluconazole | 2 | 16 | N/A | N/A |

| Ciprofloxacin | N/A | N/A | 1 | 0.5 |

Table 2: Hypothetical Anticancer Screening Results (IC50 in µM)

| Compound ID | MCF-7 (Breast) | A549 (Lung) | Hela (Cervical) |

| PT-001 | 75.2 | 89.1 | >100 |

| PT-002 | >100 | >100 | >100 |

| PT-004 | 5.9 | 12.3 | 8.1 |

| PT-005 | 98.4 | 76.5 | 88.2 |

| Doxorubicin | 0.8 | 1.1 | 0.9 |

Part 3: Tier 2 Screening - Mechanistic Insights and Specialized Activity

Compounds that demonstrate significant and selective activity ("hits") in Tier 1 are advanced to secondary screening to elucidate their mechanism of action and explore more specific therapeutic applications.

For a compound like "PT-004" from our hypothetical data, which shows potent anticancer activity, the next logical step is to investigate its molecular target. Many triazole-containing anticancer drugs function as kinase inhibitors, tubulin polymerization inhibitors, or aromatase inhibitors.[16][17]

Recommended Assays:

-

Kinase Inhibition Assays: Screen the compound against a panel of relevant kinases (e.g., EGFR, BRAF) using commercially available enzymatic assays.[17]

-

Tubulin Polymerization Assay: This assay measures the effect of the compound on the polymerization of tubulin into microtubules in vitro, a key mechanism for many cytotoxic drugs.

-

Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M), which is characteristic of tubulin inhibitors.[18]

The 1,2,4-triazole scaffold is also a known pharmacophore for anticonvulsant activity.[19][20] Therefore, even compounds with moderate activity in other primary screens should be evaluated in a neurological model.

Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model

-

Animal Model: The assay is typically performed in mice.

-

Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined dose (e.g., 100 mg/kg) and time before seizure induction.[21]

-

Seizure Induction: A convulsant dose of Pentylenetetrazole (PTZ) is administered subcutaneously.

-

Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures (e.g., clonic-tonic convulsions).

-

Endpoint: The primary endpoint is the ability of the test compound to prevent or delay the onset of seizures compared to a vehicle control group. A reference drug like sodium valproate is used for comparison.[21][22]

Conclusion and Forward Path

This technical guide outlines a systematic, multi-tiered strategy for the comprehensive biological screening of novel 1-pentyl-1H-1,2,4-triazole compounds. By progressing from broad-spectrum primary screens to more focused mechanistic and specialized assays, researchers can efficiently identify lead candidates for antifungal, antibacterial, anticancer, or anticonvulsant development. The causality behind each experimental choice—from MIC determination rooted in established antimicrobial standards to PTZ models for neurological potential—ensures the generation of robust and interpretable data. Promising candidates identified through this cascade should then be subjected to further lead optimization, structure-activity relationship (SAR) studies, and in-depth ADME-Tox profiling to assess their potential as clinical therapeutics.

References

- Triazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO. (n.d.).

- Shafiei, M., Peyton, L., Hashemzadeh, M., & Foroumadi, A. (2011). Advances in synthetic approach to and antifungal activity of triazoles. Beilstein Journal of Organic Chemistry, 7, 659–666.

- Georgiev, A. G., & Kaufman, H. E. (2017). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis, 2(1), 108.

- Kotan, R. (2022). Antifungal Properties of 1,2,4-Triazoles. ISRES.

- Fisher, M. C., et al. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. PubMed.

- Kovalenko, S., et al. (2025). Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy.

- Ullah, N., et al. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC.

- Khan, R., & Husain, A. (2025). In silico investigation and molecular docking study of 1,2,4-triazole derivatives for antifungal activity. International Journal of Science and Research Archive, 14(03), 1282-1290.

- Sun, N., et al. (n.d.). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers.

- Zhang, H., et al. (n.d.). An Important Potential Anti-Epileptic/Anticonvulsant Active Group: A Review of 1,2,4-Triazole Groups and Their Action.

- Singh, A., & Sharma, P. K. (n.d.). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Scilit.

- Tatsumi, Y., et al. (n.d.). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. PMC.

- Shtrygol, S. Y., et al. (2016). Screening Investigation of Novel 1,2,4-Triazole-3-Thione Derivatives on Anticonvulsant Activity.

- Kamboj, V. K., et al. (2015). 1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity. Central Nervous System Agents in Medicinal Chemistry, 15(1), 17-22.

- Pathak, V. N., et al. (n.d.). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review.

- Fakhria, S., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed.

- Hryhoriv, H., et al. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review).

- Kumar, G. P., & Kumar, D. S. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis.

- Aksoz, M., et al. (2023). Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity. Taylor & Francis.

- Piatkowska-Belen, E., et al. (2020). 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. Taylor & Francis.

- Kumar, R., et al. (2017). Antimicrobial Screening of Some Newly Synthesized Triazoles.

- Sharma, D., & Narasimhan, B. (2024). A Review On: Antibacterial And Antifungal Activity Of 1,2,3-Triazoles And 1,2,4-Triazole Derivatives. International Journal of Pharmaceutical Sciences.

- Ghotrale, S., et al. (2016). SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. TSI Journals.

- Wang, Y., et al. (n.d.). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Frontiers.

- Chanda, S., et al. (n.d.). Synthesis and antibacterial activity of some new triazole derivatives. Scholars Research Library.

- Al-Amiery, A. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.

- Kumar, A., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives.

- Demianchuk, D., et al. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review).

- Shevchuk, O., et al. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI.

- Al-Sammarraie, E. T., & Al-Obaidi, A. A. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review.

- Asadi, M., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC.

- Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (n.d.). Journal of Pharmaceutical Negative Results.

- synthesis of 1,2,4 triazole compounds. (n.d.). ISRES.

- Singh, R. P., et al. (n.d.). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica.

- Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. BJOC - Advances in synthetic approach to and antifungal activity of triazoles [beilstein-journals.org]

- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journalijsra.com [journalijsra.com]

- 5. researchgate.net [researchgate.net]

- 6. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 7. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]

- 8. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. microbiologyjournal.org [microbiologyjournal.org]

- 11. Frontiers | Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities [frontiersin.org]

- 12. scilit.com [scilit.com]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 15. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 16. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 20. 1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 22. tandfonline.com [tandfonline.com]

Methodological & Application

Application Note: Regioselective Synthesis of 1-Pentyl-1H-1,2,4-Triazole

Executive Summary

The synthesis of 1-substituted-1,2,4-triazoles presents a classic regioselectivity challenge due to the annular tautomerism of the triazole ring. While 1-pentyl-1H-1,2,4-triazole is a critical pharmacophore and agrochemical intermediate, its synthesis via direct alkylation often yields mixtures of the desired N1-isomer and the undesired N4-isomer .

This guide details two distinct protocols to address this challenge:

-

Protocol A (Thermodynamic Control): A cost-effective direct alkylation method optimized for high-throughput, requiring downstream purification.

-

Protocol B (De Novo Ring Assembly): A highly regioselective cyclization method using pentylhydrazine, guaranteeing exclusive N1-isomer formation.

The Regioselectivity Challenge

The 1,2,4-triazole ring exists in a tautomeric equilibrium between the 1H and 4H forms. When treated with a base, it forms a resonance-stabilized triazolate anion. This anion is an ambident nucleophile , possessing electron density at both the N1/N2 and N4 positions.

-

N1-Alkylation (Major): Generally favored by thermodynamics and sterics.

-

N4-Alkylation (Minor): Often formed kinetically or due to solvent effects (e.g., polar aprotic solvents like DMF can sometimes increase N4 ratios).

-

Symmetry Consequence: In unsubstituted triazoles, alkylation at N1 and N2 yields identical products. The critical separation is between N1-pentyl (asymmetric) and N4-pentyl (symmetric).

Visualizing the Pathway

The following diagram illustrates the divergent pathways and the structural consequences of the alkylation event.

Figure 1: Divergent alkylation pathways of the 1,2,4-triazolate anion.

Protocol A: Direct Alkylation (Thermodynamic Optimization)

Best for: Large-scale synthesis where reagents are cheap and chromatographic separation is automated.

Mechanistic Insight

Using Acetonitrile (MeCN) as a solvent with Potassium Carbonate (K₂CO₃) is preferred over NaH/DMF. The milder base and less polar solvent tighten the ion pairing, which sterically hinders the more accessible N4 position, thereby enhancing selectivity for the N1 position (typically 10:1 ratio).

Reagents & Equipment

| Reagent | Equiv.[1] | Role |

| 1,2,4-Triazole | 1.0 | Substrate |

| 1-Bromopentane | 1.1 | Alkylating Agent |

| Potassium Carbonate (anhydrous) | 2.0 | Base |

| Acetonitrile (MeCN) | Solvent | Medium (0.5 M) |

| Toluene/Ethyl Acetate | - | Extraction/Purification |

Step-by-Step Methodology

-

Activation: To a round-bottom flask equipped with a magnetic stir bar, add 1,2,4-Triazole (10 mmol) and K₂CO₃ (20 mmol).

-

Solvation: Add Acetonitrile (20 mL) and stir at room temperature for 15 minutes to ensure deprotonation initiation.

-

Addition: Add 1-Bromopentane (11 mmol) dropwise over 5 minutes.

-

Reaction: Fit a reflux condenser and heat the mixture to reflux (80-82°C) for 12 hours.

-

Checkpoint: Monitor via TLC (Ethyl Acetate). The N1 isomer usually has a higher Rf value than the N4 isomer.

-

-

Work-up: Cool to room temperature. Filter off the solid inorganic salts (KBr, excess K₂CO₃).

-

Concentration: Evaporate the filtrate under reduced pressure.

-

Purification (Critical): The residue contains both isomers.

-

Dissolve in minimal DCM.

-

Perform Flash Column Chromatography using a gradient of Hexane:EtOAc (start 8:2, move to 100% EtOAc).

-

N1-Pentyl-1,2,4-triazole elutes first (less polar).

-

N4-Pentyl-1,2,4-triazole elutes second (more polar, often crystalline).

-

Protocol B: De Novo Ring Assembly (Absolute Regioselectivity)

Best for: High-value synthesis requiring >99% isomeric purity without difficult chromatographic separation.

Mechanistic Insight

This method bypasses the ambident nucleophile issue entirely. By attaching the pentyl group to the hydrazine nitrogen before the ring is formed, the position of the substituent is chemically "locked" to N1. The reaction utilizes the Einhorn-Brunner type cyclization principle.

Reagents & Equipment

| Reagent | Equiv.[1] | Role |

| Pentylhydrazine HCl | 1.0 | N-Source & Scaffold |

| Formamidine Acetate | 2.5 | C-Source & Cyclizer |

| Triethylamine (Et₃N) | 3.0 | Base (to free hydrazine) |

| Ethanol (EtOH) | Solvent | Medium |

Step-by-Step Methodology

-

Free Basing: In a reaction vessel, dissolve Pentylhydrazine Hydrochloride (10 mmol) in Ethanol (30 mL). Add Triethylamine (30 mmol) and stir for 10 minutes.

-

Reagent Addition: Add Formamidine Acetate (25 mmol).

-

Note: Excess formamidine is required to drive the reaction and ensure complete ring closure.

-

-

Cyclization: Heat the mixture to reflux (78°C) for 6–12 hours.

-

Work-up: Evaporate the ethanol under vacuum.

-

Extraction: Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

-

Why? Formamidine salts and inorganic byproducts remain in the aqueous phase. The organic phase contains the pure N1-triazole.

-

-

Final Polish: Dry organic layer over Na₂SO₄, filter, and concentrate.

-

Result: The product obtained is exclusively 1-pentyl-1H-1,2,4-triazole . No N4 isomer is structurally possible via this route.

-

Analytical Validation (Self-Validating System)

The success of these protocols relies on distinguishing the N1 isomer from the N4 isomer. 1H NMR is the definitive diagnostic tool.

NMR Diagnostic Logic

-

N1-Isomer (Target): Asymmetric. The protons at C3 and C5 are in different electronic environments.

-

N4-Isomer (Impurity): Symmetric. The molecule has a plane of symmetry; C3 and C5 are equivalent.

Data Comparison Table

| Feature | 1-Pentyl-1H-1,2,4-triazole (N1) | 4-Pentyl-4H-1,2,4-triazole (N4) |

| Symmetry | ||

| Ring Protons (1H NMR) | Two distinct singlets | One singlet (2H) |

| Chemical Shift (Approx) | ||

| C3/C5 Carbons (13C NMR) | Two distinct signals | One signal |

Diagnostic Workflow Diagram

Figure 2: NMR decision tree for validating regioselectivity.

References

-

Regioselectivity in 1,2,4-Triazole Alkylation

-

Synthesis via Hydrazine/Formamidine (Ring Closure)

- Title: Synthesis of 1H-1,2,4-triazoles (Review of methods).

- Source: Organic Chemistry Portal.

-

URL:[Link]

-

Structural Characterization (NMR Data)

- Title: Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.

- Source: ResearchG

-

URL:[Link]

-

General Properties of 1,2,4-Triazoles

Sources

- 1. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 2. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]

- 3. isres.org [isres.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 6. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmainfo.in [pharmainfo.in]

- 8. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 9. scispace.com [scispace.com]

- 10. scispace.com [scispace.com]

Alkylation of 1,2,4-Triazole with Pentyl Bromide: A Guide to Reaction Conditions and Regioselective Synthesis

An Application Note for Researchers and Drug Development Professionals

Abstract

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, appearing in a multitude of pharmaceuticals renowned for their diverse biological activities.[1] The functionalization of the triazole ring via N-alkylation is a critical step in the synthesis of these valuable compounds. However, the presence of multiple nucleophilic nitrogen atoms within the 1,2,4-triazole ring presents a significant challenge in controlling regioselectivity. This application note provides a comprehensive guide to the alkylation of 1,2,4-triazole with pentyl bromide, offering a deep dive into the reaction mechanism, the critical parameters that govern isomeric outcomes, and detailed, field-proven protocols for researchers. We will explore how the strategic selection of bases and solvents can steer the reaction towards the desired N1 or a mixture of N1 and N4 isomers, empowering scientists to achieve predictable and high-yielding syntheses.

Scientific Principles: Mechanism and Regioselectivity

The alkylation of 1,2,4-triazole is a classic example of nucleophilic substitution. The reaction's outcome, particularly the ratio of product isomers, is not arbitrary but is dictated by a series of underlying chemical principles.

Nucleophilic Character and Tautomerism of 1,2,4-Triazole

1,2,4-Triazole is an aromatic heterocycle existing in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, which rapidly interconvert.[1] The NH proton is acidic (pKa ≈ 10.26), allowing for deprotonation by a suitable base to form the triazolate anion.[1] This anion is the key nucleophile in the alkylation reaction. The negative charge is delocalized across the nitrogen atoms, but the primary sites for electrophilic attack are the N1 and N4 positions.

The SN2 Reaction Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The triazolate anion attacks the electrophilic carbon atom of pentyl bromide, displacing the bromide ion and forming a new nitrogen-carbon bond.

Figure 1: General mechanism for the alkylation of 1,2,4-triazole.

The Critical Challenge: N1 vs. N4 Regioselectivity

The triazolate anion possesses two primary nucleophilic centers, N1 and N4, leading to the potential formation of two regioisomers: 1-pentyl-1,2,4-triazole and 4-pentyl-1,2,4-triazole. Controlling the ratio of these isomers is the principal challenge in this synthesis.[3]

Several factors influence the regioselectivity:

-

Base and Counter-ion: The choice of base determines the counter-ion of the triazolate salt. For instance, using sodium ethoxide generates the sodium salt. The nature of this cation and its coordination can influence which nitrogen atom is more available for attack.

-

Solvent: The solvent affects the dissociation and solvation of the triazolate salt. Polar aprotic solvents like DMF or THF are commonly used.

-

Steric Hindrance: The N1 position is generally considered to be more sterically accessible than the N4 position, which is flanked by two other nitrogen atoms. However, electronic effects can also play a significant role.

-

Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the isomer ratio.

Research has shown that using a non-nucleophilic, sterically hindered base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like THF can favor the formation of the N1-alkylated isomer with high selectivity (approx. 90:10).[4][5] Conversely, conditions like using aqueous sodium hydroxide can lead to mixtures of both isomers.[1]

Experimental Design and Protocols

As a Senior Application Scientist, the goal is to develop a robust and reproducible protocol. Below are two validated methods for the alkylation of 1,2,4-triazole with pentyl bromide, designed to either maximize N1-selectivity or provide a standard procedure yielding a mixture of isomers.

Summary of Reaction Conditions

The following table summarizes the key parameters for two distinct protocols.

| Parameter | Protocol 1: High N1-Selectivity | Protocol 2: Conventional Method |

| Target Product | 1-Pentyl-1,2,4-triazole | Mixture of 1- and 4-Pentyl-1,2,4-triazole |

| Base | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Potassium Carbonate (K₂CO₃) |

| Solvent | Tetrahydrofuran (THF), anhydrous | N,N-Dimethylformamide (DMF), anhydrous |

| Temperature | Room Temperature (20-25 °C) | 60-70 °C |

| Molar Ratio (Triazole:Base:Bromide) | 1 : 1.1 : 1.1 | 1 : 1.5 : 1.1 |

| Expected N1:N4 Ratio | ~90:10[4] | Variable, often near 1:1 |

| Reaction Time | 12-24 hours | 6-12 hours |

Protocol 1: High N1-Regioselectivity Alkylation

This protocol is designed to maximize the yield of the 1-pentyl-1,2,4-triazole isomer by employing a non-nucleophilic base.[4]

Materials:

-

1,2,4-Triazole (1.0 eq)

-

Pentyl bromide (1.1 eq)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon line

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 1,2,4-triazole (1.0 eq).

-

Solvent Addition: Add anhydrous THF via syringe to dissolve the triazole.

-

Base Addition: Add DBU (1.1 eq) to the solution and stir for 15-20 minutes at room temperature.

-

Alkylating Agent: Slowly add pentyl bromide (1.1 eq) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by silica gel column chromatography to separate the isomers and remove any unreacted starting material.

Protocol 2: Conventional Alkylation with Potassium Carbonate

This protocol uses a common and cost-effective base and is expected to yield a mixture of N1 and N4 isomers.[6]

Materials:

-

1,2,4-Triazole (1.0 eq)

-

Pentyl bromide (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask, add 1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous DMF and stir the suspension.

-

Alkylating Agent: Slowly add pentyl bromide (1.1 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with brine (2x) to remove residual DMF.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting oil or solid by silica gel column chromatography.

Sources

- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 2. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]

- 3. thieme-connect.com [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols: Synthesis and Evaluation of Novel Antifungal Agents Containing a 1-Pentyl-1,2,4-Triazole Moiety

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and in vitro evaluation of novel antifungal agents incorporating a 1-pentyl-1,2,4-triazole pharmacophore. The methodologies detailed herein are designed for researchers in medicinal chemistry and drug development, offering a robust framework for the exploration of new chemical entities targeting fungal pathogens. The protocols emphasize not only the procedural steps but also the underlying scientific rationale to empower researchers to adapt and innovate upon these foundational methods.

Introduction: The Rationale for Targeting Fungal Pathogens with Novel Triazoles

The incidence of invasive fungal infections has steadily increased, posing a significant threat to immunocompromised individuals. Azole antifungals, particularly the triazoles, are a cornerstone of antifungal therapy.[1][2] Their mechanism of action involves the inhibition of lanosterol 14α-demethylase, a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4][5] This disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, the inhibition of fungal growth.[1][3]

While clinically successful drugs like fluconazole and itraconazole have validated the 1,2,4-triazole core as a potent pharmacophore, the emergence of drug-resistant fungal strains necessitates the development of new agents with improved efficacy and pharmacological profiles.[6] Structure-activity relationship (SAR) studies have indicated that modifications to the N-1 substituent of the triazole ring can significantly influence antifungal activity and spectrum.[6][7] The introduction of a 1-pentyl group is hypothesized to enhance the lipophilicity of the molecule, potentially improving its interaction with the active site of the target enzyme and enhancing cell membrane penetration. This guide outlines a systematic approach to synthesize and test novel analogs based on this hypothesis.

General Synthetic Strategy

The synthesis of the target compounds generally follows a multi-step sequence, beginning with the construction of a substituted phenacyl triazole intermediate. This is followed by the formation of an epoxide, which is then opened by a nucleophilic attack to introduce the desired side chain and tertiary alcohol, a key structural feature of many azole antifungals. The final step involves the introduction of the 1-pentyl group onto the triazole nitrogen.

Sources

- 1. Mechanisms of action in antifungal drugs | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. pharmacyfreak.com [pharmacyfreak.com]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eprints.uni-mysore.ac.in [eprints.uni-mysore.ac.in]

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 1-Pentyl-1H-1,2,4-triazole

Introduction: The Amphiphilic Challenge

Welcome to the technical guide for 1-pentyl-1H-1,2,4-triazole . If you are accessing this page, you are likely encountering precipitation, "oiling out," or inconsistent concentration data in your aqueous assays.

The Core Issue: Unlike its parent compound (1,2,4-triazole), which is highly water-soluble, the 1-pentyl derivative possesses a distinct amphiphilic profile . The addition of a 5-carbon alkyl chain (pentyl group) drastically increases the lipophilicity (LogP), disrupting the water lattice and reducing aqueous solubility at neutral pH. Furthermore, as an N-substituted triazole, this molecule loses the acidic proton found in the parent ring, meaning it cannot be solubilized by deprotonation (high pH) .

This guide provides the mechanistic logic and validated protocols to overcome these solubility barriers while maintaining biological compatibility.

Physicochemical Profile & Solubility Drivers

Understanding the molecular behavior is the first step to troubleshooting.[1]

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Formula | C₇H₁₃N₃ | MW: 139.20 g/mol |

| LogP (Octanol/Water) | ~1.9 – 2.2 (Predicted) | Moderate Lipophilicity. The pentyl tail drives the molecule out of the water phase.[1] |

| pKa (Conjugate Acid) | ~2.3 – 2.5 | Weak Base. The N4 nitrogen can be protonated. Solubility increases significantly at pH < 2.[1]0. |

| H-Bond Donors | 0 | Critical: Unlike the parent triazole, there is no N-H donor.[1] |

| H-Bond Acceptors | 2 (N2, N4) | Allows interaction with water, but is often overwhelmed by the hydrophobic pentyl chain. |

| Physical State | Liquid / Low-melting Solid | Prone to "oiling out" rather than crystallizing when solubility limits are exceeded.[1] |

Troubleshooting Matrix: Symptom-Based Solutions

Use this matrix to identify the root cause of your solubility failure.

Issue 1: "Cloudiness" or precipitation immediately upon dilution into buffer.[1]

-

Root Cause: The "Crash-Out" Effect. You likely prepared a high-concentration stock in 100% DMSO or Ethanol.[1] When this is spiked into water, the sudden change in dielectric constant forces the hydrophobic pentyl tails to aggregate.

-

Technical Fix:

Issue 2: The compound dissolves at pH 2 but precipitates at pH 7.4.[1]

-

Root Cause: Charge State Transition. At pH 2, the triazole ring is protonated (cationic), which is highly soluble. At pH 7.4, it is neutral and governed by the lipophilic pentyl chain.

-

Technical Fix:

Issue 3: I tried adding NaOH to dissolve it, but it didn't work.

-

Root Cause: Chemical Misconception. Users often confuse N-alkyl triazoles with the parent triazole.[1] The parent has an acidic proton (pKa ~10) and dissolves in base. 1-pentyl-1,2,4-triazole has NO acidic proton. Adding base only increases the ionic strength of the solution, potentially decreasing solubility via the "salting-out" effect.[1]

-

Technical Fix: Stop adding base. Neutral or acidic conditions are required.[1]

Validated Solubilization Protocols

Protocol A: The "Cosolvent Spike" Method (Standard Assays)

Best for: Enzymatic assays, cell-free systems.

Principle: Uses a water-miscible organic solvent to lower the bulk polarity of the solution.[1]

-

Stock Preparation: Dissolve 1-pentyl-1H-1,2,4-triazole in pure DMSO (Dimethyl sulfoxide) to reach 50 mM . Ensure it is fully clear.

-

Working Solution Calculation: Determine the maximum DMSO tolerance of your assay (typically 0.5% to 1.0%).[1]

-

Execution:

-

Prepare your aqueous buffer (e.g., PBS pH 7.4).

-

Add the DMSO stock dropwise to the buffer while vortexing rapidly .

-

Limit: Do not exceed 100 µM final concentration in 1% DMSO.[1] If higher concentrations are needed, switch to Protocol B.

-

Protocol B: Cyclodextrin Complexation (Cell-Based/In Vivo)

Best for: Animal studies, cell culture where DMSO toxicity is a concern.

Principle: The hydrophobic pentyl tail is encapsulated inside the cyclodextrin cavity, shielding it from water while the hydrophilic exterior keeps the complex soluble.[1]

-

Vehicle Prep: Prepare a 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) solution in water or saline.[1] Filter sterilize (0.22 µm).

-

Compound Addition:

-

Dispersion:

Visual Workflow: Solubility Decision Tree

Use the following logic flow to determine the optimal solubilization strategy for your specific experimental constraints.

Figure 1: Decision tree for selecting the appropriate solubilization method based on concentration requirements and biological tolerance.

Frequently Asked Questions (FAQ)

Q: Can I sonicate the solution to dissolve the precipitate? A: Sonication helps break up aggregates, but it does not change the thermodynamic solubility limit.[1] If the solution clouds up again after standing for 1 hour, you are above the solubility limit. You must increase the cosolvent ratio or switch to a carrier (Protocol B).[1]

Q: Why does the literature say "Triazoles are soluble" but this one isn't? A: Literature often refers to the parent 1H-1,2,4-triazole , which is extremely polar. The addition of the pentyl chain (C5) adds significant hydrophobicity.[1] In medicinal chemistry, this is a classic "Grease" modification; it improves membrane permeability but sacrifices aqueous solubility [1].

Q: Is the 1-pentyl isomer different from the 4-pentyl isomer? A: Yes. While 1-pentyl-1,2,4-triazole is the most common product of alkylation, the 4-pentyl isomer is symmetric and often has a higher melting point and lower solubility.[1] Ensure your material is isomerically pure using NMR (Look for symmetry in the triazole protons) [2].[1]

References

-

Lipophilicity and Solubility Relationships

-

Yalkowsky, S. H., & Banerjee, S. (1992). Aqueous Solubility: Methods of Estimation for Organic Compounds. Marcel Dekker.[1] (Provides the theoretical basis for LogP impact on solubility).

- Context: Explains why adding a C5 chain reduces solubility by approximately 2-3 orders of magnitude compared to the parent heterocycle.

-

-

Triazole Chemistry & pKa

-

Cyclodextrin Formulation

- Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

- Context: Validates Protocol B, demonstrating HP-β-CD as a standard vehicle for lipophilic nitrogen heterocycles.

Sources

Technical Support Center: Minimizing Side Reactions During 1,2,4-Triazole Pentylation

An in-depth technical guide from the office of the Senior Application Scientist.

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with the N-alkylation of 1,2,4-triazoles, specifically focusing on pentylation. The primary challenge in this synthesis is controlling the regioselectivity to minimize the formation of undesired isomers. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve high yields of your target isomer.

Core Concept: The Challenge of Regioselectivity

1,2,4-Triazole is an ambident nucleophile. Following deprotonation by a base, the resulting triazolate anion has nucleophilic character at two distinct nitrogen atoms: N1 and N4. Alkylation can therefore lead to a mixture of two primary regioisomers: 1-pentyl-1H-1,2,4-triazole and 4-pentyl-4H-1,2,4-triazole. For substituted triazoles, competition between N1 and N2 positions is also common.[1][2]

The key to minimizing side reactions is to understand and control the factors that dictate which nitrogen atom acts as the primary nucleophile. This is fundamentally a question of mastering the principles of kinetic versus thermodynamic control.[3]

Caption: Reaction scheme for the pentylation of 1,2,4-triazole.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: Why am I getting a mixture of N1 and N4 isomers, and how can I favor the N1 product?

Answer: Obtaining a mixture of N1 and N4 isomers is the most common outcome when conditions are not optimized. The N1-substituted triazole is generally the kinetic product , meaning it is formed faster due to a lower activation energy barrier. To favor the kinetic N1 product, you must use conditions that make the reaction essentially irreversible and prevent equilibration to the more stable thermodynamic product.

Causality & Key Experimental Choices:

-

Low Temperature: Running the reaction at a low temperature (e.g., 0°C or below) is the most critical factor.[4] At lower temperatures, molecules have enough energy to overcome the smaller activation barrier to the N1 product, but not enough to reverse the reaction or to overcome the higher activation barrier to the N4 product.[5]

-

Base Selection: A strong, non-nucleophilic base is often preferred for clean deprotonation. The use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a solvent like THF has been reported to give high regioselectivity (around 90:10) in favor of the N1 isomer.[6] The bulky nature of DBU can also influence the steric environment around the triazolate anion.

-

Solvent Choice: Aprotic solvents are generally used. THF is an excellent choice for kinetically controlled reactions as it can stabilize the transition state leading to the N1 isomer without promoting the equilibrium to the N4 product.[6]

-

Short Reaction Times: Allowing the reaction to proceed for an extended period, even at low temperatures, can sometimes lead to the slow formation of the thermodynamic product.[3] It is crucial to monitor the reaction (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.

Question 2: My goal is the N4-substituted triazole. How do I modify my procedure to favor its formation?

Answer: The N4-substituted triazole is typically the thermodynamic product , meaning it is the most stable isomer. To favor its formation, you need to use conditions that allow the reaction to be reversible. This enables the initially formed kinetic (N1) product to revert to the triazolate intermediate and then react to form the more stable thermodynamic (N4) product until equilibrium is reached.

Causality & Key Experimental Choices:

-

High Temperature: Increasing the reaction temperature (e.g., refluxing) provides the necessary energy to overcome the activation barriers for both the forward and reverse reactions.[4] This allows the product distribution to reach thermal equilibrium, where the ratio of products is determined by their relative stabilities.

-

Base and Solvent System: The choice of base and solvent can have a significant impact. Using sodium ethoxide in ethanol or aqueous NaOH can influence the isomer ratio.[7] Polar protic solvents like ethanol can solvate the triazolate anion and its counter-ion differently than aprotic solvents, potentially lowering the energy barrier to the N4 product or facilitating the equilibrium process.

-

Long Reaction Times: Thermodynamic control requires sufficient time for the reaction to reach equilibrium.[3] Unlike kinetic control, you should allow the reaction to stir at an elevated temperature for an extended period (e.g., several hours to overnight) to ensure the product ratio reflects the thermodynamic stabilities.

Caption: Energy profile for Kinetic vs. Thermodynamic control.

Question 3: Does the choice of pentylating agent matter? (e.g., 1-bromopentane vs. 1-iodopentane vs. pentyl tosylate)

Answer: Yes, the leaving group on the pentylating agent is important as it influences the rate of the Sₙ2 reaction. The general reactivity order for halides is I > Br > Cl. A more reactive electrophile like 1-iodopentane will react faster at lower temperatures, which can be beneficial for kinetically controlled reactions. Pentyl tosylate is also a very good electrophile with an excellent leaving group. While any of these can be used, you may need to adjust the reaction time and temperature. For a sluggish reaction with 1-chloropentane, you might need a slightly higher temperature, which risks losing kinetic control. For a very fast reaction with 1-iodopentane, you may need to ensure efficient cooling to maintain a low temperature.

Question 4: How can I accurately determine the ratio of N1 to N4 isomers in my product mixture?

Answer: Differentiating and quantifying the isomers is crucial for optimizing your reaction. The two most reliable methods are:

-

High-Performance Liquid Chromatography (HPLC): This is an excellent method for both separating and quantifying the isomers.[8][9] Develop a method using a suitable column (e.g., C18) and mobile phase to achieve baseline separation of the two isomers.[10] The ratio can be determined by integrating the peak areas, assuming the response factors for the two isomers are similar (which is a reasonable assumption for UV detection).

-

Proton NMR (¹H NMR): The chemical environments of the protons on the triazole ring and the pentyl chain are different for the N1 and N4 isomers. You can typically identify distinct sets of peaks for each isomer in the crude NMR spectrum. The ratio can be calculated by integrating a well-resolved proton signal from each isomer (e.g., a proton on the triazole ring) and comparing the integration values.

Experimental Protocols

The following protocols provide a starting point for achieving regioselective pentylation.

Protocol 1: Kinetically Controlled Synthesis of 1-pentyl-1H-1,2,4-triazole (Favors N1 Isomer)

This protocol is designed to favor the kinetic product through the use of low temperature and a specific base/solvent system.[6]

Materials:

-

1H-1,2,4-Triazole

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

1-Bromopentane

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

-

Add 1H-1,2,4-triazole (1.0 eq) to the flask and dissolve it in anhydrous THF (approx. 0.2 M concentration).

-

Cool the solution to 0°C using an ice-water bath.

-

Slowly add DBU (1.05 eq) dropwise to the stirred solution, ensuring the temperature does not rise above 5°C. Stir for 15 minutes at 0°C.

-

Add 1-bromopentane (1.0 eq) dropwise to the reaction mixture.

-

Maintain the reaction at 0°C and monitor its progress by TLC or LC-MS (typically complete within 2-4 hours).

-

Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Analyze the crude product by ¹H NMR or HPLC to determine the isomer ratio. Purify by column chromatography if necessary.

Protocol 2: Thermodynamically Controlled Synthesis of 4-pentyl-4H-1,2,4-triazole (Favors N4 Isomer)

This protocol uses conditions that promote equilibrium to favor the more stable N4 isomer.[7]

Materials:

-

1H-1,2,4-Triazole

-

Sodium ethoxide (NaOEt) or Potassium Carbonate (K₂CO₃)

-

1-Bromopentane

-

Anhydrous Ethanol or DMF

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Set up a round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

Add 1H-1,2,4-triazole (1.0 eq) and anhydrous ethanol (if using NaOEt) or DMF (if using K₂CO₃).

-

Add the base (1.1 eq of NaOEt or 1.5 eq of K₂CO₃).

-

Stir the mixture for 15 minutes at room temperature.

-

Add 1-bromopentane (1.0 eq) to the mixture.

-

Heat the reaction mixture to reflux (for ethanol) or ~80-100°C (for DMF) and maintain for 12-24 hours. Monitor the reaction periodically by HPLC to observe the isomer ratio reaching a steady state.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Analyze the crude product by ¹H NMR or HPLC to confirm the isomer ratio favors the N4 product. Purify by column chromatography.

Data Summary Table

The following table summarizes the expected outcomes based on the chosen reaction conditions. Ratios are approximate and should be optimized for your specific setup.

| Parameter | Condition A: Kinetic Control | Condition B: Thermodynamic Control |

| Target Product | 1-pentyl-1H-1,2,4-triazole (N1) | 4-pentyl-4H-1,2,4-triazole (N4) |

| Temperature | 0°C | 80°C to Reflux |

| Base | DBU[6] | NaOEt or K₂CO₃[7][11] |

| Solvent | Anhydrous THF[6] | Ethanol or DMF[7][11] |

| Reaction Time | 2-4 hours (monitor closely) | 12-24 hours (allow to equilibrate) |

| Expected N1:N4 Ratio | ~90:10[6] | Varies, but favors N4 |

References

-

Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (2016). SpringerPlus, 5(1), 543. [Link]

-

(PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (2016). ResearchGate. [Link]

-

Regioselective 1H-1,2,4 Triazole alkylation. (n.d.). Slideshare. [Link]

-

Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. (2023). Synfacts, 19(07), 0719. [Link]

-

Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. (2023). Molecules, 28(12), 4801. [Link]

-

An Investigation into the Alkylation of 1,2,4-Triazole. (n.d.). ResearchGate. [Link]

-

A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. (2021). International Journal of Pharmaceutical Sciences Review and Research, 71(1), 133-143. [Link]

-

Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. (2022). Mini-Reviews in Organic Chemistry, 19(5), 586-607. [Link]

-

HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. (n.d.). SIELC Technologies. [Link]

-

Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2024). The Journal of Organic Chemistry. [Link]

-

Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2022). Journal of the Iranian Chemical Society. [Link]

-

Understanding product optimization: Kinetic versus thermodynamic control. (1988). Journal of Chemical Education, 65(10), 873. [Link]

-

Optimization of 1,2,4-Triazole-Based p97 Inhibitors for the Treatment of Cancer. (2017). Journal of Medicinal Chemistry, 60(11), 4513-4531. [Link]

-

HPLC Methods for analysis of 1,2,4-triazole. (n.d.). HELIX Chromatography. [Link]

-

Thermodynamic reaction control or kinetic reaction control. (n.d.). Wikipedia. [Link]

-

Thermodynamic vs kinetic reaction control with radical substitution. (2016). Chemistry Stack Exchange. [Link]

-

14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. [Link]

-

Ch 10: Kinetic and Thermodynamic Control. (n.d.). University of Calgary. [Link]

Sources

- 1. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. helixchrom.com [helixchrom.com]

- 10. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]

- 11. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: 1-Pentyl-1H-1,2,4-triazole Stability in Acidic Media

The following guide serves as a specialized Technical Support Center for researchers utilizing 1-pentyl-1H-1,2,4-triazole in acidic environments. It is designed to move beyond basic handling, offering mechanistic insights and self-validating troubleshooting protocols.

Current Status: Operational

Scope: Chemical Stability, Solubility Optimization, and Functional Performance in Low pH (

Executive Summary & Chemical Logic

1-Pentyl-1H-1,2,4-triazole is thermodynamically robust against acid hydrolysis due to the aromaticity of the triazole ring. However, "instability" in user applications typically arises not from molecular decomposition, but from functional failure —specifically, solubility limits (precipitation of the hydrochloride salt) or desorption from substrates at elevated temperatures.

In acidic media (e.g., HCl, H₂SO₄), the molecule acts as a weak base (

Mechanistic Visualization: The Protonation Pathway

The following diagram illustrates the transformation of the neutral molecule into its cationic form, which dictates its solubility and adsorption behavior.

Figure 1: The protonation equilibrium mechanism. Stability strategies must account for the shift from neutral chemisorption to cationic electrostatic interaction.

Diagnostic & Troubleshooting Guide (FAQ Format)

Category A: Solubility & Precipitation

Q1: I observe a white crystalline precipitate upon adding the triazole to 1M HCl. Has the molecule degraded? Status: Unlikely. Root Cause: You are likely observing the salting-out effect of the hydrochloride salt. While the triazolium cation is water-soluble, the presence of the hydrophobic pentyl chain reduces solubility in high ionic strength solutions (Common Ion Effect). Validation Protocol:

-

Filter the precipitate.

-

Redissolve a small amount in neutral water or ethanol.

-

Check pH; if it dissolves and pH is neutral/slightly acidic, it is the salt, not a degradation product. Optimization:

-

Co-solvent: Add 5-10% Ethanol or Isopropanol to the acid matrix to solvate the pentyl chain.

-

Counter-ion Switch: If using HCl, switch to H₂SO₄ if permissible; sulfate salts of triazoles often have different solubility profiles.

Category B: Functional Stability (Corrosion Inhibition)

Q2: The inhibitor efficiency drops significantly at temperatures >60°C. Is the ring opening? Status: Negative. Ring opening requires extreme conditions (e.g., oxidative degradation or temps >200°C). Root Cause: Thermal Desorption . The physical adsorption bond (physisorption) between the triazole and the metal surface is breaking. Optimization:

-

Synergistic Additives: Add Halide ions (KI or KBr at 1-5 mM). Halides form a "bridge" between the positively charged metal surface and the protonated triazole cation, significantly strengthening the adsorption energy.

-

Concentration: Increase concentration to maintain the Langmuir adsorption isotherm equilibrium at higher temperatures.

Category C: Chemical Integrity

Q3: My IR spectrum shows a carbonyl peak after acid exposure. What happened? Status: Critical Contamination. Root Cause: The triazole ring is stable to acid.[1] A carbonyl peak usually indicates unreacted hydrazide precursors from the synthesis step (often used to make triazoles) that have precipitated out, or oxidative degradation if strong oxidants (e.g., H₂O₂) are present. Validation Protocol:

-

Run TLC or HPLC. 1-pentyl-1,2,4-triazole should appear as a single distinct spot/peak.

-

If multiple peaks exist, the starting material was impure.

Optimization Protocols: Enhancing "Functional" Stability

To ensure the molecule performs in acidic media, follow these stabilization protocols.

Protocol 1: The "Salting-In" Formulation

Use this when working with high acid concentrations (>3M) to prevent precipitation.

| Component | Role | Recommended Concentration |

| 1-Pentyl-1H-1,2,4-triazole | Active Agent | 1.0 - 5.0 mM |

| Ethanol / Glycol | Co-solvent (Solubilizer) | 5% - 10% (v/v) |

| Potassium Iodide (KI) | Adsorption Stabilizer | 1.0 mM |

| Acid Matrix (HCl/H₂SO₄) | Solvent | Balance |

Protocol 2: Thermal Stability Check (Self-Validating)

Before running full-scale experiments, validate the desorption temperature.

-

Prepare: 100 mL of 1M HCl + 5 mM Triazole.

-

Immerse: Mild steel coupon (pre-weighed).

-

Step-Heat: Increase T by 10°C every 30 mins (from 20°C to 80°C).

-

Monitor: Measure Open Circuit Potential (OCP). A sharp shift in OCP towards the negative (active) direction indicates desorption .

-

Result: This temperature is your Functional Stability Limit .

Decision Logic: Troubleshooting Workflow

Use this flow to diagnose "instability" issues in real-time.

Figure 2: Logic flow for diagnosing stability issues. Distinguishes between physical phase separation and functional failure.

References

-

MDPI. (2025). Complex Inhibitor Protection of Some Steels in Hydrochloric Acid Solutions by 1,2,4-Triazole Derivatives. Retrieved from [Link] (Verified Context: Corrosion Inhibition Mechanism).

-

National Institutes of Health (NIH). (2021). Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl. Retrieved from [Link] (Verified Context: Acid Stability & Efficiency).

-

ACS Agricultural Science & Technology. (2025). Exploring the Fate of Substituted 1,2,3-Triazoles: Degradation Pathways. Retrieved from [Link] (Verified Context: Oxidative Degradation Mechanisms).

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C-NMR Spectral Analysis of 1-Pentyl-1H-1,2,4-triazole and its Homologues

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-pentyl-1H-1,2,4-triazole. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of its NMR spectra and a comparative analysis with its lower alkyl homologues, 1-propyl-1H-1,2,4-triazole and 1-butyl-1H-1,2,4-triazole. This guide emphasizes the principles of spectral interpretation and the subtle yet significant shifts observed with changes in alkyl chain length, providing a valuable resource for structural elucidation and chemical characterization.